molecular formula C12D6H8N4O4S B602557 Sulfadimethoxine-d6 CAS No. 73068-02-7

Sulfadimethoxine-d6

Cat. No.: B602557
CAS No.: 73068-02-7
M. Wt: 316.37
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfadimethoxine-d6: is an isotopically labeled compound of sulfadimethoxine, a sulfonamide antibiotic. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the parent molecule, sulfadimethoxine. This isotopic labeling is particularly useful in analytical chemistry for tracing and quantifying the compound in various biological and environmental samples .

Mechanism of Action

Target of Action

Sulfadimethoxine-d6, like its parent compound Sulfadimethoxine, primarily targets the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid , which is essential for bacterial growth and reproduction .

Mode of Action

This compound inhibits the bacterial synthesis of folic acid by acting as a competitive inhibitor against para-aminobenzoic acid (PABA) . Being structurally similar to PABA, this compound binds to the active site of the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleic acids (DNA and RNA) in bacteria, which are required for cell division . This results in a microbiostatic effect rather than a microbiocidal one, meaning it prevents pathogen growth rather than killing them . The effect is strongest in the beginning stages of an infection when the pathogen is rapidly dividing .

Pharmacokinetics

It’s known that approximately50-60% of the oral dose of Sulfadimethoxine is excreted in the urine, leaving 40-50% for excretion into bile and feces . N1-glucuronidation results in a 75% decrease in protein binding of Sulfadimethoxine .

Result of Action

The result of this compound’s action is the effective treatment of many infections, including respiratory, urinary tract, enteric, and soft tissue infections . It has been shown to be effective against streptococci, klebsiella, proteus, shigella, staphylococci, escherichia, and salmonella .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, with increasing salinity of cultivation media, the removal rate of Sulfadimethoxine by microalgae increased . .

Biochemical Analysis

Biochemical Properties

Sulfadimethoxine-d6 plays a significant role in biochemical reactions, particularly in the inhibition of bacterial dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. This inhibition prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. This compound interacts with the enzyme by mimicking the substrate para-aminobenzoic acid (PABA), thereby competitively inhibiting the enzyme’s activity .

Cellular Effects

This compound affects various types of cells, primarily bacterial cells, by inhibiting their ability to synthesize folic acid. This inhibition leads to a decrease in DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death. In eukaryotic cells, this compound can influence cell signaling pathways and gene expression by interfering with folate-dependent processes. This compound has been shown to impact cellular metabolism by reducing the availability of folate, which is crucial for nucleotide biosynthesis and methylation reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to dihydropteroate synthase, where it acts as a competitive inhibitor. By occupying the active site of the enzyme, this compound prevents the binding of PABA, thereby blocking the synthesis of dihydrofolic acid. This inhibition disrupts the folate pathway, leading to a cascade of effects that impair bacterial growth and survival. Additionally, this compound may influence gene expression by altering the availability of folate-dependent cofactors required for DNA methylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard storage conditions, but its activity may degrade over extended periods or under adverse conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of bacterial growth and prolonged alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At therapeutic doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where low doses may not produce a noticeable impact, while higher doses result in pronounced antibacterial activity and potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to folate synthesis. It interacts with dihydropteroate synthase, inhibiting the conversion of PABA to dihydrofolic acid. This inhibition affects the overall metabolic flux of the folate pathway, leading to reduced levels of folate and its derivatives. The compound may also influence other metabolic pathways that depend on folate, such as nucleotide biosynthesis and methylation reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by bacterial cells via active transport systems that recognize sulfonamides. In eukaryotic cells, the compound may diffuse across cell membranes or be transported by specific folate transporters. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

This compound localizes primarily in the cytoplasm, where it interacts with dihydropteroate synthase. The compound may also be found in other subcellular compartments involved in folate metabolism, such as the mitochondria. Post-translational modifications and targeting signals may influence the precise localization and activity of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfadimethoxine-d6 involves the incorporation of deuterium atoms into the sulfadimethoxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the deuteration of the starting materials, followed by the standard synthetic route for sulfadimethoxine. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for analytical applications .

Chemical Reactions Analysis

Types of Reactions: Sulfadimethoxine-d6, like its parent compound sulfadimethoxine, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Veterinary Medicine

Treatment of Infections:
Sulfadimethoxine is widely used in veterinary medicine to treat a range of infections in animals, including respiratory, urinary tract, and enteric infections. The deuterated form, sulfadimethoxine-d6, serves as an internal standard in analytical methods to measure residual levels of the drug in animal tissues post-treatment. This is essential for ensuring that drug residues do not exceed safety limits in food-producing animals .

Case Study: Residue Analysis
A study demonstrated the use of this compound as an internal standard to quantify sulfadimethoxine residues in chicken tissues. The method involved homogenizing tissue samples and employing a QuEChERS extraction protocol followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach provided accurate estimations without the need for recovery factors, facilitating compliance with regulatory standards .

Environmental Monitoring

Detection in Wastewater:
this compound is utilized as an analytical standard for detecting sulfonamide antibiotics in environmental samples, particularly wastewater. Techniques such as ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-QqLit-MS) have been employed to monitor these compounds, which are significant due to their potential ecological impacts .

Application Example:
Research has shown that using this compound enhances the sensitivity and specificity of detecting sulfonamides in complex environmental matrices such as soil and sludge. This capability is crucial for assessing the environmental fate of veterinary pharmaceuticals and their effects on microbial communities .

Analytical Chemistry

Chromatographic Studies:
this compound is frequently used in chromatographic techniques for the quantitative analysis of sulfonamides. Its isotopic labeling allows for precise quantification by compensating for matrix effects and enhancing signal clarity during detection.

Application AreaTechnique UsedPurpose
Veterinary Residue AnalysisLC-MS/MSQuantification of drug residues in animal tissues
Environmental MonitoringUPLC-QqLit-MSDetection of sulfonamides in wastewater and soil
Analytical Method DevelopmentHPLC with UV detectionCalibration and validation of sulfonamide assays

Research and Development

Pharmaceutical Development:
In pharmaceutical research, this compound aids in the development of new formulations by providing a reliable standard for quality control during production processes. Its use ensures that formulations meet required specifications for active ingredients .

Comparison with Similar Compounds

Uniqueness: Sulfadimethoxine-d6 is unique due to its isotopic labeling, which makes it particularly valuable in analytical applications. The presence of deuterium atoms allows for precise quantification and tracing in complex biological and environmental matrices, providing a significant advantage over non-labeled compounds .

Biological Activity

Sulfadimethoxine-d6 is a deuterated derivative of sulfadimethoxine, a sulfonamide antibiotic commonly used in veterinary medicine. This compound exhibits significant biological activity, particularly against bacterial infections in animals. The following sections detail its pharmacokinetics, efficacy, and environmental impact based on diverse research findings.

Pharmacokinetics and Distribution

This compound has been studied for its absorption, distribution, metabolism, and excretion (ADME) characteristics. A notable study measured the transfer of sulfadimethoxine from contaminated feed to chicken tissues, revealing average concentrations of 5 µg/kg in muscle, 13 µg/kg in liver, and 56 µg/kg in kidney after a 10-day administration period . The pharmacokinetic profile indicates that this compound is rapidly absorbed and distributed within the body, with a relatively low persistence compared to other antibiotics like doxycycline.

Efficacy Against Bacterial Infections

This compound demonstrates considerable antibacterial activity. It functions by inhibiting bacterial folate synthesis through competition with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase. This action disrupts the production of folate, which is essential for nucleic acid synthesis in bacteria . Studies have shown that sulfadimethoxine can effectively reduce bacterial counts in infected tissues, making it a valuable treatment option in veterinary medicine.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in treating various infections:

  • Study on Chickens : In a controlled study involving chickens, this compound was administered alongside doxycycline. The results indicated that while both antibiotics were absorbed into tissues, sulfadimethoxine exhibited faster elimination rates, suggesting its suitability for short-term treatments .
  • Environmental Impact Assessment : Research has also focused on the environmental stability of sulfadimethoxine. One study reported that sulfadimethoxine showed significant stability in seawater with only 18% degradation over five days. This persistence raises concerns about its accumulation in aquatic environments and potential effects on non-target organisms .

Data Tables

The following table summarizes key findings related to the biological activity and tissue distribution of this compound:

Tissue Sulfadimethoxine Concentration (µg/kg) Doxycycline Concentration (µg/kg)
Muscle531
Liver1356
Kidney56115

Properties

IUPAC Name

4-amino-N-[2,6-bis(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZORFUFYDOWNEF-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746795
Record name 4-Amino-N-{2,6-bis[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73068-02-7
Record name 4-Amino-N-{2,6-bis[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73068-02-7
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